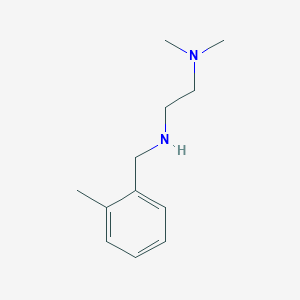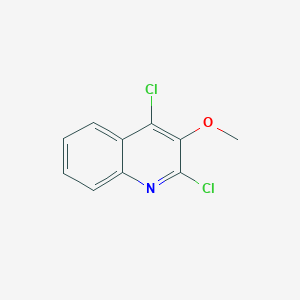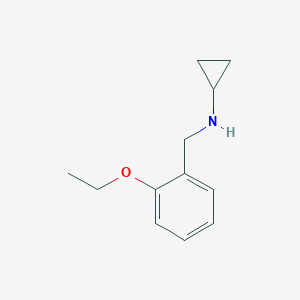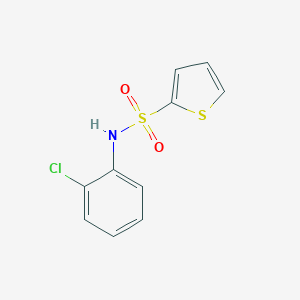
N-(2-chlorophenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)thiophene-2-sulfonamide, also known as CP-690,550, is a potent inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been extensively studied for its potential as a treatment for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(2-chlorophenyl)thiophene-2-sulfonamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines. By blocking JAK enzymes, N-(2-chlorophenyl)thiophene-2-sulfonamide can reduce the production of cytokines and ultimately reduce inflammation.
Biochemische Und Physiologische Effekte
N-(2-chlorophenyl)thiophene-2-sulfonamide has been shown to have potent anti-inflammatory effects in animal models of autoimmune diseases. In clinical trials, N-(2-chlorophenyl)thiophene-2-sulfonamide has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chlorophenyl)thiophene-2-sulfonamide is its high potency and specificity for JAK enzymes, which makes it a valuable tool for studying the role of JAK enzymes in various biological processes. However, one limitation of N-(2-chlorophenyl)thiophene-2-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chlorophenyl)thiophene-2-sulfonamide. One area of interest is the development of new JAK inhibitors with improved potency and specificity. Another area of interest is the investigation of the potential use of N-(2-chlorophenyl)thiophene-2-sulfonamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is a need for further research on the long-term safety and efficacy of N-(2-chlorophenyl)thiophene-2-sulfonamide in humans.
Synthesemethoden
N-(2-chlorophenyl)thiophene-2-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2-chlorothiophene with chlorosulfonic acid to form 2-chloro-5-sulfonated thiophene. This intermediate is then reacted with an amine to form the final product, N-(2-chlorophenyl)thiophene-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)thiophene-2-sulfonamide has been the subject of numerous scientific studies, particularly in the field of autoimmune diseases. In preclinical studies, N-(2-chlorophenyl)thiophene-2-sulfonamide has been shown to effectively inhibit JAK enzymes and reduce inflammation in animal models of rheumatoid arthritis and psoriasis.
Eigenschaften
CAS-Nummer |
53442-36-7 |
|---|---|
Produktname |
N-(2-chlorophenyl)thiophene-2-sulfonamide |
Molekularformel |
C10H8ClNO2S2 |
Molekulargewicht |
273.8 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8ClNO2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H |
InChI-Schlüssel |
CCVTUYXPLZNWLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol](/img/structure/B183645.png)
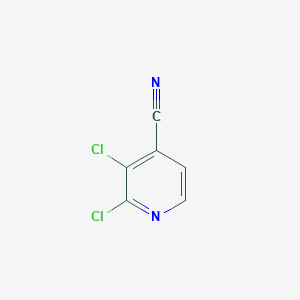
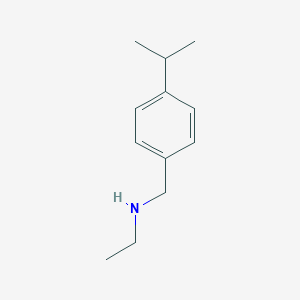
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
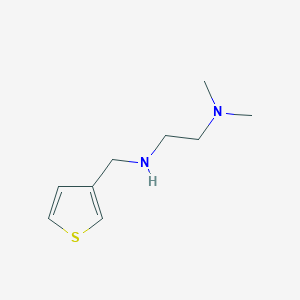
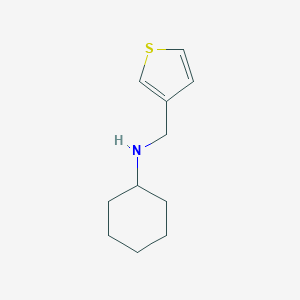
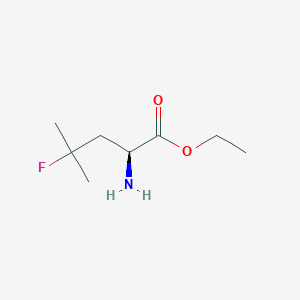
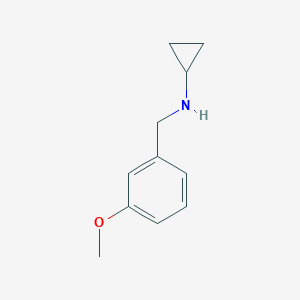
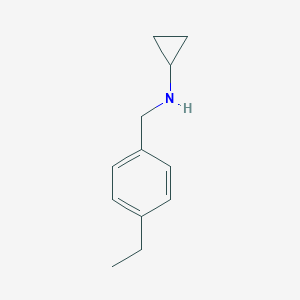
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
